

Application Notes: (Rac)-BRD0705 In Vitro Kinase Assay Protocol

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B2816535

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α).^{[1][2]} It was developed as a chemical probe to dissect the distinct biological roles of the two highly homologous GSK3 paralogs, GSK3 α and GSK3 β .^[3] Due to the high similarity in their ATP-binding domains, designing paralog-selective inhibitors has been a significant challenge.^[3] BRD0705 exploits a key amino acid difference (Asp133 in GSK3 α vs. Glu196 in GSK3 β) to achieve approximately 8-fold greater selectivity for GSK3 α .^{[3][4][5]} This selectivity is crucial because non-selective GSK3 inhibition can lead to the stabilization of β -catenin, a key component of the Wnt signaling pathway, which raises concerns about potential neoplastic effects.^{[2][3]} BRD0705 has been shown to inhibit GSK3 α function without stabilizing β -catenin, making it a valuable tool for studying GSK3 α -specific functions and a potential therapeutic lead, particularly in acute myeloid leukemia (AML).^{[2][3]}

Data Presentation: Kinase Inhibition Profile

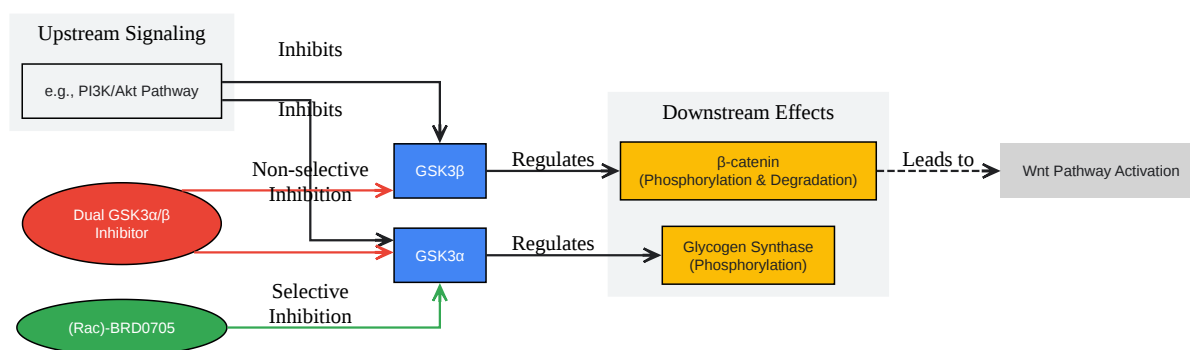
BRD0705 demonstrates high potency for GSK3 α and excellent selectivity across a broad panel of kinases.^{[1][4]} The following table summarizes its inhibitory activity.

Kinase Target	Assay Type	IC50 / Kd Value	Selectivity vs. GSK3β
GSK3α	IC50	66 nM	8-fold
GSK3α	Kd	4.8 μM	-
GSK3β	IC50	515 nM	-
CDK2	IC50	6.87 μM	-
CDK3	IC50	9.74 μM	-
CDK5	IC50	9.20 μM	-

Data sourced from references[1][2][4].

Signaling Pathway

BRD0705 is designed to selectively inhibit GSK3α, thus avoiding the activation of the Wnt/β-catenin pathway, a common consequence of dual GSK3α/β inhibition.



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Caption: Selective inhibition of GSK3α by BRD0705 avoids β-catenin stabilization.

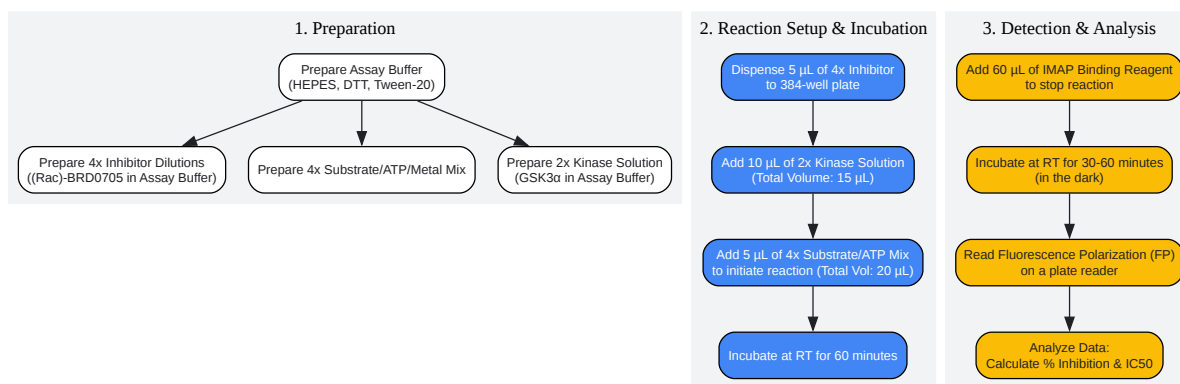
Experimental Protocol: In Vitro Kinase Assay (IMAP-FP)

This protocol is based on the Immobilized Metal Affinity for Phosphochemicals (IMAP) Fluorescence Polarization (FP) assay format, a common method for measuring kinase activity. [3] The principle involves a kinase transferring a phosphate group from ATP to a fluorescently labeled peptide substrate. The IMAP binding reagent, which consists of nanoparticles functionalized with trivalent metal ions, binds to the newly formed phosphopeptide. This binding event significantly slows the molecular rotation of the peptide, leading to a high fluorescence polarization signal.

A. Materials and Reagents

- Enzymes: Recombinant human GSK3 α
- Inhibitor: **(Rac)-BRD0705** (stock solution in DMSO)
- Substrate: Fluorescently labeled peptide substrate for GSK3 α (e.g., FITC-GS-2 peptide)
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM DTT, 0.01% Tween-20[3]
- Metal Solution: MgCl₂ or MnCl₂
- Detection Reagent: IMAP Progressive Binding Reagent
- Plates: 384-well, low-volume, black, non-binding surface plates
- Instrumentation: Microplate reader capable of measuring fluorescence polarization

B. Experimental Workflow Diagram



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

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